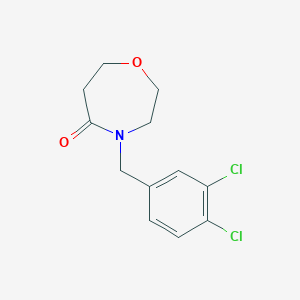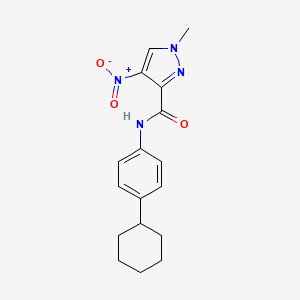
N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide is a useful research compound. Its molecular formula is C13H20N2O5S and its molecular weight is 316.38 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide is 316.10929292 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Several sulfonamide derivatives have demonstrated promising anticancer activities. For instance, novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-substituted benzenesulfonamide pharmacophore have shown nanomolar inhibitory activity against carbonic anhydrase isoform IX, a target for anticancer drugs, making them potential anticancer drug candidates (Aimene et al., 2019). Furthermore, sulfonamides with 3,4,5-trimethoxyphenyl motifs have been identified as selective inhibitors of carbonic anhydrase isoenzymes, crucial for developing new anticancer agents (Gul et al., 2018).
Catalytic and Synthetic Applications
Sulfonamides also play a significant role in catalysis and synthetic chemistry. For example, compounds bearing pyridinesulfonamide ligands have been synthesized and assessed for transfer hydrogenation of ketones, demonstrating high activity without the need for basic additives, halide abstractors, or protection from air, offering a practical approach for organic synthesis (Ruff et al., 2016).
Enzyme Inhibition
Sulfonamides incorporating 1,3,5-triazine structural motifs have been investigated for their enzyme inhibitory profiles, showing potential against diseases associated with acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are linked to conditions such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating the therapeutic potential of sulfonamide derivatives in treating these diseases (Lolak et al., 2020).
Structural Studies
Research on the crystal structures of pyridinesulfonamides and sulfonic acids has provided valuable insights into their hydrogen bonding and molecular packing. This information is crucial for polymorph screening and solid form hunting of pharmacologically active sulfonamides, contributing to the development of more effective and stable drug formulations (Akiri et al., 2012).
Wirkmechanismus
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Zukünftige Richtungen
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . Therefore, compounds containing the TMP group, like “N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinesulfonamide”, may have potential for future research and development in various biomedical applications.
Eigenschaften
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-18-11-8-10(9-12(19-2)13(11)20-3)14-21(16,17)15-6-4-5-7-15/h8-9,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBBSYJLTOLIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)
![4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B5602413.png)
![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)

![2-NITRO-N-[2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5602431.png)
![N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B5602444.png)
![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)
![N-[(FURAN-2-YL)METHYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B5602457.png)

![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B5602486.png)
![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)
![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)
